N-(4-(4-Methylpiperidin-1-yl)benzyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE is a synthetic organic compound that features a piperidine ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Amide Linkage: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: Shares the piperidine and phenyl groups but lacks the amide linkage.
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Contains a similar piperidine ring but differs in the side chain structure.
Uniqueness
N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H22N2O |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-[[4-(4-methylpiperidin-1-yl)phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C16H22N2O/c1-3-16(19)17-12-14-4-6-15(7-5-14)18-10-8-13(2)9-11-18/h3-7,13H,1,8-12H2,2H3,(H,17,19) |
InChI Key |
JJBHCGAYEFUKOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.